5-乙氧基-4-嘧啶醇

描述

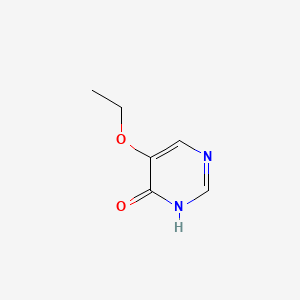

5-Ethoxy-4-pyrimidinol is a chemical compound that belongs to the class of pyrimidinones, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3. Pyrimidinones are known for their diverse range of biological activities and are commonly used in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidinone derivatives can be achieved through various methods. For instance, 5,6-dihydrothieno[3′,2′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized using a consecutive method involving an aza-Wittig reaction followed by a reaction with amines, phenols, or alcohols in the presence of a catalytic amount of sodium ethoxide or solid potassium carbonate . Another approach involves the synthesis of 5-pyrimidylboronic acid derivatives through lithium-halogen exchange reactions followed by Suzuki cross-coupling reactions . Additionally, 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one was synthesized from anisaldehyde, ethyl acetoacetate, and urea using a strong acidic ion-exchange membrane as a catalyst .

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives can be complex and diverse. For example, the crystal structures of 5-nitro- and 5-ethoxycarbonyl-substituted 6-phenyl-4-(3-fluorophenyl)-3,4-dihydro-(1H)-pyrimidin-2-ones were determined by X-ray diffraction analysis, revealing conformational peculiarities . These structural analyses are crucial for understanding the chemical behavior and potential biological activity of these compounds.

Chemical Reactions Analysis

Pyrimidinones can undergo various chemical reactions, leading to a wide array of derivatives with different substituents and functional groups. For instance, 6-alkyl and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be transformed into alkyluracils and 2-alkoxy-4(3H)-pyrimidinones . Additionally, 6-thiosubstituted 5-ethoxycarbonyl-1,3-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones and their esters have been synthesized to evaluate the influence of alkyl substituents with polar/hydrophilic functionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinones are influenced by their molecular structure and substituents. These properties are essential for determining the compound's solubility, stability, and reactivity, which are important for their application in various fields. For example, the introduction of an ethoxycarbonyl group can affect the solubility and potential biological activity of the compound . The crystallographic analysis provides insight into the conformational aspects that can influence the intermolecular interactions and, consequently, the physical properties of these compounds .

科学研究应用

1. 拮抗活性

一项研究探索了包括 5-乙氧基-4-嘧啶醇在内的衍生物的合成和构效关系。他们发现对 ET(A/B) 混合型化合物的修饰导致对 ET(A) 受体的亲和力显着增加。这一发现表明在开发对某些受体具有高亲和力和选择性的拮抗剂中具有潜在应用 (Morimoto et al., 2001)。

2. 抗病毒活性

涉及 5-乙氧基-4-嘧啶醇衍生物的研究证明了显着的抗病毒活性,特别是针对逆转录病毒。该研究表明这些化合物在开发病毒感染治疗中的潜力 (Hocková et al., 2003)。

3. 自由基清除能力

一项研究重点关注 5-嘧啶醇的自由基清除能力,包括 5-乙氧基-4-嘧啶醇。研究发现,这些化合物可能是自由基的有效氢原子供体,突出了它们在设计新型空气稳定自由基清除剂和抗氧化剂中的效用 (Valgimigli et al., 2003)。

4. 缓蚀

一项关于与 5-乙氧基-4-嘧啶醇相关的吡啶并嘧啶酮衍生物的研究评估了它们作为碳钢缓蚀剂的潜力。研究结果表明在保护工业材料免受腐蚀方面有应用 (Abdallah et al., 2018)。

5. 抗氧化性能

对包括 5-乙氧基-4-嘧啶醇在内的双(2-(嘧啶-2-基)乙氧基)烷烃的研究评估了它们的抗氧化性能。该研究表明,这些化合物可以因其抗氧化活性而得到开发,与现有的抗氧化剂相当 (Rani et al., 2012)。

6. 药代动力学建模

一项涉及 5-乙氧基-4-嘧啶醇衍生物的研究重点是了解特定磷酸二酯酶-5 抑制剂的药代动力学。这项研究提供了对药物开发过程的见解,特别是对于由细胞色素 P450 3A4 代谢的物质 (Watson et al., 2011)。

未来方向

作用机制

Target of Action

The primary target of 5-Ethoxy-4-pyrimidinol is the cGMP-specific 3’,5’-cyclic phosphodiesterase . This enzyme plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a key secondary messenger involved in many physiological processes.

Mode of Action

5-Ethoxy-4-pyrimidinol interacts with its target enzyme by binding to the active site, potentially inhibiting the enzyme’s activity . This inhibition could lead to an increase in intracellular cGMP levels, influencing various cellular processes that are regulated by this secondary messenger.

Biochemical Pathways

These could include pathways involved in cell proliferation, apoptosis, and smooth muscle relaxation .

Result of Action

The molecular and cellular effects of 5-Ethoxy-4-pyrimidinol’s action are likely to be diverse, given the wide range of processes regulated by cGMP. Potential effects could include changes in cell growth and survival, as well as alterations in smooth muscle tone .

属性

IUPAC Name |

5-ethoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-5-3-7-4-8-6(5)9/h3-4H,2H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKRHNIGJXUSMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CNC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216844 | |

| Record name | 4-Pyrimidinol, 5-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-4-pyrimidinol | |

CAS RN |

66699-23-8 | |

| Record name | 4-Pyrimidinol, 5-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066699238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinol, 5-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3020951.png)

![2-[(E)-2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3020956.png)

![Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3020959.png)